3-(Methylthio)isoxazol-5-amine

Synthetic methodology Isoxazole synthesis Chemoselectivity

3-(Methylthio)isoxazol-5-amine (CAS 1519945-29-9) is a disubstituted isoxazole heterocycle (C₄H₆N₂OS, MW 130.17 g/mol) bearing a methylthio (-SCH₃) group at the 3-position and a primary amino (-NH₂) group at the 5-position. It belongs to the aminoisoxazole class that has been extensively explored in kinase inhibitor patents and monoamine oxidase (MAO) inhibitor development.

Molecular Formula C4H6N2OS
Molecular Weight 130.17 g/mol
Cat. No. B11827637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)isoxazol-5-amine
Molecular FormulaC4H6N2OS
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESCSC1=NOC(=C1)N
InChIInChI=1S/C4H6N2OS/c1-8-4-2-3(5)7-6-4/h2H,5H2,1H3
InChIKeyMBRMBGUNAWRMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)isoxazol-5-amine: A Heterocyclic Building Block with Distinct Methylthio and 5-Amino Functionality for Medicinal Chemistry Procurement


3-(Methylthio)isoxazol-5-amine (CAS 1519945-29-9) is a disubstituted isoxazole heterocycle (C₄H₆N₂OS, MW 130.17 g/mol) bearing a methylthio (-SCH₃) group at the 3-position and a primary amino (-NH₂) group at the 5-position. It belongs to the aminoisoxazole class that has been extensively explored in kinase inhibitor patents and monoamine oxidase (MAO) inhibitor development [1]. The compound is commercially available from multiple suppliers at ≥97% purity in quantities from 0.1 g to 500 g for research and development use . Unlike its widely used 3-methyl analog 5-amino-3-methylisoxazole (CAS 14678-02-5), the methylthio substituent introduces distinct electronic character, higher lipophilicity, and additional synthetic handles (oxidation to sulfoxide/sulfone) that fundamentally alter its reactivity profile and downstream application potential.

Why 3-(Methylthio)isoxazol-5-amine Cannot Be Replaced by 5-Amino-3-methylisoxazole or Other In-Class Analogs in Research Procurement


The isoxazole scaffold is a privileged structure in medicinal chemistry, yet subtle substituent variations produce profound differences in molecular recognition, physicochemical properties, and synthetic utility. The methylthio group at the 3-position is a significantly larger, more polarizable, and more lipophilic substituent than the methyl group found in 5-amino-3-methylisoxazole [1]. This difference alters hydrogen-bond acceptor capacity (the sulfur atom can engage in chalcogen bonding and act as a weak H-bond acceptor, unlike the methyl carbon) and introduces the capacity for chemoselective oxidation to sulfoxide or sulfone derivatives—a synthetic diversification pathway entirely unavailable to the 3-methyl analog [2]. Furthermore, the aminoisoxazole patent literature explicitly claims 3-heteroaryl-aminoisoxazole derivatives (encompassing methylthio-substituted variants) as kinase inhibitors, distinguishing them from simpler 3-alkyl analogs [3]. Generic substitution therefore risks losing both the desired biological activity profile and the synthetic versatility that the methylthio group confers.

Quantitative Comparator Evidence for 3-(Methylthio)isoxazol-5-amine Versus Closest Analogs: A Procurement Decision Guide


Synthetic Route Chemoselectivity: 3-(Methylthio)isoxazol-5-amine vs. 5-Methylthio Regioisomer via Divergent β-Oxodithioester Cyclization

A published synthetic route demonstrates that 3-methylthio-isoxazoles (the regioisomeric scaffold of the target compound) are obtained with high chemoselectivity via β-oxodithioester cyclization with hydroxylamine in HOAc at 90 °C, whereas the same substrates in EtOH at room temperature yield β-ketonitriles instead [1]. This divergent reactivity establishes that the 3-methylthio substitution pattern is synthetically accessible with predictable regiospecificity. In contrast, the alternative 5-methylthio isoxazole regioisomer requires a different precursor class (α-oxo ketene dithioacetals under basic conditions), as noted in the same study [1]. For procurement of building blocks, selecting the 3-(methylthio)isoxazol-5-amine scaffold ensures compatibility with the β-oxodithioester synthetic pathway, which is not applicable to the 5-methylthio isomer.

Synthetic methodology Isoxazole synthesis Chemoselectivity

Computed Lipophilicity Differential: Methylthio vs. Methyl at the Isoxazole 3-Position

Replacing the 3-methyl group with a 3-methylthio group increases computed lipophilicity. For the direct 3-methyl analog 5-amino-3-methylisoxazole (CAS 14678-02-5), the reported LogP values range from 0.038 to 1.146 depending on the measurement or computational method [1][2]. For the methylthio-substituted compound, the presence of the sulfur atom is expected to increase LogP by approximately 0.5–0.7 log units based on the Hansch π constant for -SCH₃ vs. -CH₃ (π(SCH₃) ≈ 0.61 vs. π(CH₃) ≈ 0.56, though the electronic context of the isoxazole ring modulates this value) [3]. Additionally, the methylthio-substituted compound has a higher molecular weight (130.17 vs. 98.10 g/mol) and introduces an additional hydrogen-bond acceptor atom (sulfur) not present in the methyl analog .

Physicochemical properties Lipophilicity Drug-likeness

Hydrogen-Bond Donor/Acceptor Capacity: Differentiating 3-(Methylthio)isoxazol-5-amine from 3-Methyl and 3-Phenyl Analogs

The 5-amino group on the isoxazole ring is a critical pharmacophoric element highlighted in multiple patent families. The Sankyo patent US6096771 explicitly claims isoxazole derivatives bearing an amino group at a position corresponding to the 5-position of the isoxazole (R₂ = amino) for MAO-B inhibition [1]. The aminoisoxazole kinase inhibitor patent US20050059657 further specifies that 3-heteroaryl-aminoisoxazole derivatives (which encompass 3-methylthio substitution) are active as kinase inhibitors [2]. The amino group serves as both a hydrogen-bond donor (N-H) and a synthetic handle for acylation, sulfonylation, or diazotization. When combined with the 3-methylthio group, the molecule presents a unique H-bond donor/acceptor spatial arrangement: the sulfur atom at the 3-position can act as a weak H-bond acceptor (confirmed by crystallographic databases for related methylthio-heterocycles [3]), whereas the 3-methyl analog offers no such interaction at this position.

Molecular recognition Hydrogen bonding Structure-based drug design

Optimal Application Scenarios for 3-(Methylthio)isoxazol-5-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring 3-Position Sulfur-Mediated H-Bond Interactions

In kinase drug discovery programs where the hinge-binding region or a remote hydrophobic pocket can accommodate a sulfur atom as an additional hydrogen-bond acceptor, 3-(methylthio)isoxazol-5-amine offers a distinct advantage over 3-methyl analogs. The US20050059657 patent explicitly covers 3-heteroaryl-aminoisoxazole derivatives as kinase inhibitors [1], and the sulfur atom at the 3-position provides an interaction point that is absent in 5-amino-3-methylisoxazole. Procurement of the methylthio variant enables exploration of chalcogen bonding interactions that may improve kinase selectivity profiles.

MAO-B Inhibitor Development Leveraging the 5-Amino Pharmacophore with Enhanced Lipophilicity

The Sankyo patent family (US6096771) establishes the 5-aminoisoxazole substructure as critical for MAO-B inhibitory activity [2]. For CNS-targeted MAO-B inhibitors, adequate blood-brain barrier penetration is essential. The computed LogP increase of approximately 0.5–0.7 units for the methylthio analog versus the methyl analog [3] may translate into improved CNS exposure. Researchers developing next-generation MAO-B inhibitors for Parkinson's disease should preferentially procure the methylthio-substituted building block when enhanced brain penetration is a design objective.

Diversifiable Synthetic Intermediate for Sulfoxide/Sulfone Library Generation

The methylthio group at the 3-position can be chemoselectively oxidized to the corresponding sulfoxide or sulfone, creating additional diversity points for structure-activity relationship (SAR) exploration [4]. This oxidation handle is entirely absent in 3-alkyl-substituted isoxazoles. Procurement of 3-(methylthio)isoxazol-5-amine thus enables a single building block to serve as the entry point for three distinct chemotypes (methylthio, sulfoxide, sulfone) with graduated physicochemical properties, streamlining library synthesis efforts.

Anthelmintic Screening Cascades Using 3-Substituted 5-Aminoisoxazole Scaffolds

Published data demonstrate that 3-substituted 5-methylthio-isoxazoles exhibit in vitro and in vivo anthelmintic activity against Ancylostoma ceylanicum and Nippostrongylus dubius [5]. While the reported series bears 5-methylthio rather than 5-amino substitution, the isoxazole scaffold with methylthio functionalization is validated for antiparasitic activity. 3-(Methylthio)isoxazol-5-amine can serve as a precursor for generating the corresponding 5-amino-3-methylthio analog series for anthelmintic screening, with the 5-amino group enabling further derivatization (acylation, Schiff base formation) not possible with the 5-methylthio series.

Quote Request

Request a Quote for 3-(Methylthio)isoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.